![molecular formula C20H18O10 B12500954 2-({3-[2-(Carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyl}oxy)-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B12500954.png)
2-({3-[2-(Carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyl}oxy)-3-(3,4-dihydroxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salvianolic acid D is a polyphenolic compound primarily extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is part of a group of salvianolic acids, which are known for their potent antioxidant properties. Salvianolic acid D is characterized by its unique structure, which includes a dimer of caffeic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of salvianolic acid D involves the esterification of caffeic acid derivatives. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the correct formation of the dimer structure. The process often involves multiple steps, including protection and deprotection of functional groups, to achieve the desired product .
Industrial Production Methods
Industrial production of salvianolic acid D is generally achieved through extraction from Salvia miltiorrhiza. The roots of the plant are processed using solvents to extract the polyphenolic compounds, which are then purified using chromatographic techniques. This method ensures a high yield of salvianolic acid D with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Salvianolic acid D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of hydroquinones.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of salvianolic acid D, as well as substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Salvianolic acid D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyphenolic structures and their reactivity.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, neurodegenerative disorders, and cancer.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations
Mécanisme D'action
Salvianolic acid D exerts its effects through multiple mechanisms, including:
Antioxidant Activity: Scavenges reactive oxygen species and reduces oxidative stress in cells.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Cardiovascular Protection: Enhances endothelial function and reduces the risk of atherosclerosis by inhibiting the oxidation of low-density lipoprotein (LDL) cholesterol
Comparaison Avec Des Composés Similaires
Similar Compounds
Salvianolic acid A: Known for its potent antioxidant and anti-inflammatory properties.
Salvianolic acid B: The most abundant salvianolic acid, with strong antioxidant activity.
Rosmarinic acid: Another polyphenolic compound with similar antioxidant properties
Uniqueness of Salvianolic Acid D
Salvianolic acid D is unique due to its specific dimer structure of caffeic acid, which contributes to its distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound for further study .
Propriétés
Formule moléculaire |
C20H18O10 |
|---|---|
Poids moléculaire |
418.3 g/mol |
Nom IUPAC |
2-[3-[2-(carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H18O10/c21-13-4-1-10(7-15(13)23)8-16(20(28)29)30-18(26)6-3-11-2-5-14(22)19(27)12(11)9-17(24)25/h1-7,16,21-23,27H,8-9H2,(H,24,25)(H,28,29) |
Clé InChI |
KFCMFABBVSIHTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)CC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


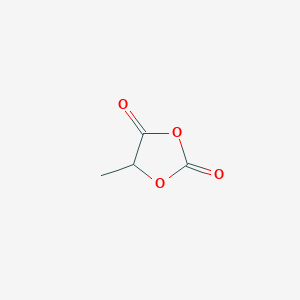
![3-[(3-bromophenyl)carbonyl]-6-methoxyquinolin-4(1H)-one](/img/structure/B12500882.png)
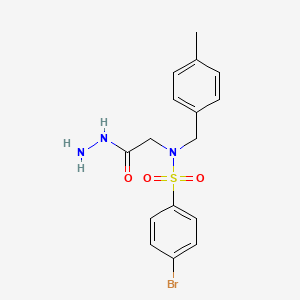
![Methyl 5-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12500902.png)
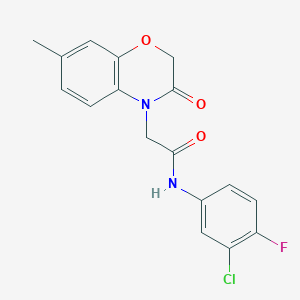
![3-[({[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12500922.png)
![1-{2-[(3-Chlorophenyl)(methyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500923.png)
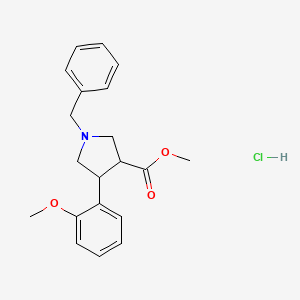
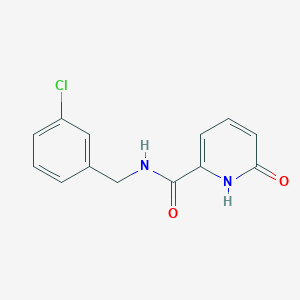
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500945.png)

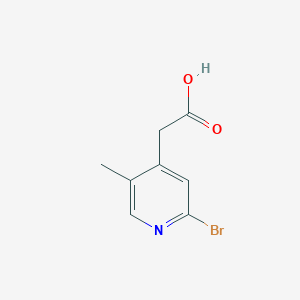
![N-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500965.png)
![2-{[4-(2-Methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl}pyridine](/img/structure/B12500972.png)
